1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a heterocyclic compound that contains both a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Ethylation: The ethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent such as ethyl bromide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Chemical Reactions Analysis
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives. Common reagents for these reactions include halogens, alkyl halides, and acyl halides.
Addition: The compound can participate in addition reactions with various reagents such as hydrogen, halogens, and other electrophiles to form addition products.
Scientific Research Applications
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, anti-inflammatory, and antidepressant activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of receptors, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
1-ethyl-5-(pyrrolidin-2-yl)-1H-1,2,3-triazole hydrochloride: This compound contains a triazole ring instead of a pyrazole ring and may exhibit different biological activities and chemical reactivity.
1-ethyl-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride: Similar to the previous compound, this one also contains a triazole ring but with a different substitution pattern, leading to variations in its properties.
1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrrole hydrochloride: This compound contains a pyrrole ring instead of a pyrazole ring and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
2751620-60-5 |
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Molecular Formula |
C9H16ClN3 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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